5,6,7,8-Tetrahydroquinoxalin-5-yl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoxalin-5-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)14-9-4-2-3-8-10(9)12-6-5-11-8/h5-6,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKPFBYEDFSADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC2=NC=CN=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 5,6,7,8 Tetrahydroquinoxalin 5 Yl Acetate
Direct Synthesis Strategies for 5,6,7,8-Tetrahydroquinoxalin-5-yl Acetate (B1210297)
Direct synthetic routes to 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate primarily involve the introduction of the acetate group onto a pre-formed 5,6,7,8-tetrahydroquinoxaline (B1293704) ring system, often with a focus on controlling stereochemistry.
Enantioselective Synthetic Approaches
Enantiomerically pure forms of this compound and its precursor, 5,6,7,8-tetrahydroquinoxalin-5-ol (B3024306), are of significant interest. Lipase-catalyzed kinetic resolution has proven to be an effective strategy for obtaining these chiral molecules.
Lipase-Catalyzed Kinetic Resolution of Related Precursors:
Kinetic resolution using lipases can be applied to the racemic alcohol precursor, 5,6,7,8-tetrahydroquinoxalin-5-ol, or its corresponding racemic acetate. In one approach, the enzyme selectively acylates one enantiomer of the alcohol, leaving the other unreacted. Conversely, the enzyme can selectively hydrolyze one enantiomer of the acetate, yielding an enantioenriched alcohol and the unreacted acetate enantiomer.
For instance, studies on the enzymatic hydrolysis of the racemic acetylated compound, this compound (referred to as compound 5 in a study), have shown that certain lipases exhibit a preference for the (S)-enantiomer. polimi.it This selective hydrolysis yields the desired (S)-5,6,7,8-tetrahydroquinoxalin-5-ol, which can then be further utilized in synthesis. polimi.it The efficiency of this resolution is dependent on the specific lipase (B570770) used, the solvent system, and other reaction conditions. For example, Lipase PS has been noted for its activity, although selectivity can vary with reaction time and conversion rates. polimi.it
The general scheme for this enzymatic resolution is as follows: (±)-5,6,7,8-Tetrahydroquinoxalin-5-yl acetate + H₂O --(Lipase)--> (S)-5,6,7,8-tetrahydroquinoxalin-5-ol + (R)-5,6,7,8-Tetrahydroquinoxalin-5-yl acetate
This method allows for the preparation of the enantioenriched alcohol, (S)-4, which serves as a key intermediate for other target molecules. polimi.it
Catalytic Hydrogenation Routes from Quinoxaline (B1680401) Precursors
While direct hydrogenation of a quinoxaline precursor to specifically yield this compound is not extensively detailed in the provided context, the hydrogenation of related quinoxaline derivatives to form the saturated heterocyclic core is a common and relevant strategy. For example, the hydrogenation of compounds like ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate would lead to a saturated ring system. chemcd.combldpharm.com Subsequent functional group manipulations could then be employed to introduce the 5-acetoxy group.
A related example is the catalytic hydrogenation of acetamido-substituted quinolines to prepare amino-substituted 5,6,7,8-tetrahydroquinolines, which demonstrates the feasibility of reducing the heteroaromatic ring while preserving or later modifying substituents. researchgate.net
Regioselective Acetylation Methodologies
The regioselective acetylation of a hydroxyl group at the C-5 position of the 5,6,7,8-tetrahydroquinoxaline ring is a critical step in the synthesis of the target compound. This transformation is typically achieved by reacting 5,6,7,8-tetrahydroquinoxalin-5-ol with an acetylating agent.
Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. The reaction of 8-bromo-5-hydroxy-6,7,4′-trimethoxyflavone with acetic anhydride in the presence of p-toluenesulfonic acid resulted in a high yield of the corresponding 5-acetoxy derivative, showcasing a method for selective acetylation. researchgate.net While this example is on a different core structure, the principle of selective acetylation of a hydroxyl group is transferable.
In some cases, catalyst-free methods can be employed. For instance, regioselective acetylation of primary hydroxyl groups in thioglycosides has been achieved using acetic acid at elevated temperatures, avoiding the need for complex catalysts. nih.gov
Synthesis of the 5,6,7,8-Tetrahydroquinoxaline Core System
The construction of the fundamental 5,6,7,8-tetrahydroquinoxaline ring system is a prerequisite for the synthesis of this compound. This can be accomplished through various synthetic strategies.
Cyclocondensation Reactions for Tetrahydroquinoxaline Formation
A prevalent method for synthesizing the quinoxaline core involves the cyclocondensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. To obtain the 5,6,7,8-tetrahydroquinoxaline system, a substituted cyclohexane-1,2-diamine would be reacted with a suitable 1,2-dicarbonyl compound like glyoxal.
A general and efficient procedure involves stirring an aromatic o-diamine and a 1,2-dicarbonyl compound in a solvent like ethanol (B145695) at room temperature, sometimes with a catalyst such as phenol. sapub.org This approach is noted for its high yields and simple work-up. sapub.org
Another approach involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones, which has been shown to produce 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives in excellent yields under mild conditions. nih.gov While this yields a related tetrahydro-heterocycle, it highlights the utility of cyclocondensation reactions in forming such fused ring systems.
Reduction Methodologies for Quinoxaline Ring Systems
An alternative route to the 5,6,7,8-tetrahydroquinoxaline core is through the reduction of a pre-formed quinoxaline ring. Various reducing agents and catalytic hydrogenation methods can be employed for this transformation.
Catalytic Hydrogenation:
Asymmetric hydrogenation of quinoxaline derivatives using an Iridium catalyst has been developed to produce chiral tetrahydroquinoxalines with high yields and excellent enantioselectivities. rsc.orgnih.gov By adjusting the reaction solvent (e.g., toluene/dioxane vs. ethanol), it is possible to selectively obtain either the (R) or (S) enantiomer of the product. rsc.orgnih.gov This method has been successfully applied on a gram scale under continuous flow conditions. rsc.org
Chemical Reduction:
Chemical reducing agents can also be used. For example, quinoxalin-2-ones can be reduced to 1,2,3,4-tetrahydroquinoxalines using lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net
The following table summarizes the key synthetic strategies:
| Synthetic Goal | Methodology | Key Reagents/Catalysts | Precursor(s) | Product(s) |
| Enantioselective Synthesis | Lipase-Catalyzed Kinetic Hydrolysis | Lipase (e.g., Lipase PS) | (±)-5,6,7,8-Tetrahydroquinoxalin-5-yl acetate | (S)-5,6,7,8-tetrahydroquinoxalin-5-ol and (R)-5,6,7,8-Tetrahydroquinoxalin-5-yl acetate |
| Regioselective Acetylation | Acetylation | Acetic anhydride, p-toluenesulfonic acid | 5,6,7,8-tetrahydroquinoxalin-5-ol | This compound |
| Tetrahydroquinoxaline Core Synthesis | Cyclocondensation | Phenol (catalyst) | Cyclohexane-1,2-diamine, 1,2-dicarbonyl compound | 5,6,7,8-Tetrahydroquinoxaline |
| Tetrahydroquinoxaline Core Synthesis | Catalytic Hydrogenation | Iridium catalyst | Quinoxaline derivative | Chiral 1,2,3,4-Tetrahydroquinoxaline |
| Tetrahydroquinoxaline Core Synthesis | Chemical Reduction | Lithium aluminum hydride (LiAlH₄) | Quinoxalin-2-one | 1,2,3,4-Tetrahydroquinoxaline |
Derivatization and Functionalization Strategies at the 5-Position
The acetate group at the 5-position of the tetrahydroquinoxaline ring serves as a key functional handle, primarily through its precursor, the 5-hydroxyl group. The derivatization strategies largely revolve around converting this hydroxyl into a better leaving group, thereby opening pathways for nucleophilic substitution. libretexts.orgchemguide.co.uk
A primary strategy involves the mesylation or tosylation of the 5-hydroxy-5,6,7,8-tetrahydroquinoxaline intermediate. This conversion transforms the alcohol into a highly effective leaving group. The resulting mesylate or tosylate is susceptible to nucleophilic attack, likely proceeding through an SN2 mechanism, which allows for the introduction of a wide array of functional groups at the C-5 position.
Potential transformations based on this strategy include:
Synthesis of Amines: Reaction with sodium azide (B81097) followed by reduction (e.g., with triphenylphosphine (B44618) or catalytic hydrogenation) to yield 5-amino-5,6,7,8-tetrahydroquinoxaline.
Synthesis of Thiols: Substitution with a thioacetate (B1230152) anion, followed by hydrolysis, to produce the corresponding 5-thiol derivative.
Formation of Carbon-Carbon Bonds: Use of nucleophiles like cyanide, which can be further elaborated, allows for chain extension at the 5-position.
This functionalization approach provides a versatile platform for creating a library of 5-substituted tetrahydroquinoxaline derivatives, starting from the common 5-hydroxy intermediate or by direct (though less common) substitution of the acetate.
| Precursor Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
| 5-OH | Mesyl Chloride, base | 5-OMs (Mesylate) | Esterification |
| 5-OMs | Sodium Azide (NaN₃) | 5-N₃ (Azide) | Nucleophilic Substitution |
| 5-OMs | Potassium Thioacetate | 5-SAc (Thioacetate) | Nucleophilic Substitution |
| 5-OMs | Sodium Cyanide (NaCN) | 5-CN (Nitrile) | Nucleophilic Substitution |
Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Synthesis
Significant advancements in green chemistry can be applied to the synthesis of the 5,6,7,8-tetrahydroquinoxaline scaffold, a key step in producing the target acetate. These methods focus on reducing environmental impact by utilizing safer reagents, minimizing waste, and improving energy efficiency.
Catalytic Transfer Hydrogenation: A prominent green strategy is the use of catalytic transfer hydrogenation to reduce the quinoxaline ring, which avoids the need for high-pressure hydrogen gas.
Water as a Hydrogen Source: Research has demonstrated that a rhodium-catalyzed system can use water as the sole hydrogen source for the transfer hydrogenation of quinoxalines to tetrahydroquinoxalines under mild conditions. nih.govorganic-chemistry.org
Metal-Free Catalysis: An environmentally benign process has been developed using tetrabutylammonium (B224687) bromide (Bu₄NBr), a non-corrosive and inexpensive organocatalyst, with pinacolborane (HBpin) as the hydrogen source. encyclopedia.pub This approach provides good to excellent yields of tetrahydroquinoxalines and avoids the use of heavy metals. encyclopedia.pub
Atom- and Step-Economical Syntheses:
One-pot tandem procedures have been developed that combine the cyclization and reduction steps. For example, a metal-free approach using B(C₆F₅)₃ as a catalyst can construct 1,2,3,4-tetrahydroquinoxalines directly from 1,2-diaminobenzenes and α-ketoesters, using polymethylhydrosiloxane (B1170920) (PMHS) as a safe and inexpensive reducing agent. chemicalbook.com This method has high functional group tolerance and does not require dry solvents or an inert atmosphere. chemicalbook.com
Sustainable Reaction Media:
The use of environmentally benign solvents is a cornerstone of green chemistry. Several modern synthetic protocols for quinoxalines and their derivatives are performed in water or under solvent-free conditions, significantly reducing organic waste. encyclopedia.pubmtieat.org The ability to use water as both a solvent and a hydrogen donor represents a particularly sustainable approach. nih.gov
| Green Chemistry Principle | Specific Approach | Reagents/Catalysts | Key Advantage | Reference |
| Alternative Hydrogen Source | Transfer hydrogenation using water | [Cp*RhCl₂]₂, Bpy, Zn, H₂O | Avoids H₂ gas; uses a sustainable hydrogen source | organic-chemistry.org |
| Benign Catalysis | Metal-free transfer hydrogenation | Bu₄NBr, HBpin | Avoids toxic heavy metals; low-cost catalyst | encyclopedia.pub |
| Atom Economy | One-pot tandem cyclization/hydrosilylation | B(C₆F₅)₃, PMHS | High step economy; no inert atmosphere needed | chemicalbook.com |
| Sustainable Solvents | Reactions in aqueous media | Various | Reduces use of volatile organic compounds (VOCs) | encyclopedia.pubmtieat.org |
Chemical Reactivity and Transformation Studies of 5,6,7,8 Tetrahydroquinoxalin 5 Yl Acetate
Reactions Involving the Acetate (B1210297) Moiety
The acetate group at the C-5 position is a primary site for chemical modification, susceptible to cleavage and migration reactions typical of esters.
The hydrolysis of the acetate ester in 5,6,7,8-tetrahydroquinoxalin-5-yl acetate to yield 5,6,7,8-tetrahydroquinoxalin-5-ol (B3024306) is a fundamental transformation. While specific kinetic data for this exact compound is scarce, the process can be catalyzed by acid or base.
Base-catalyzed hydrolysis, or saponification, is generally rapid and proceeds via a nucleophilic acyl substitution mechanism. For instance, the hydrolysis of the related compound (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is readily accomplished using potassium carbonate in methanol (B129727) at room temperature, indicating a facile reaction. nih.gov This suggests that similar conditions, such as alkali metal carbonates or hydroxides in an alcoholic solvent, would efficiently hydrolyze this compound.
Transesterification can also be achieved. The use of a lipase (B570770) from Candida antarctica in the presence of vinyl acetate is a documented method for the acylation of the parent alcohol, 5,6,7,8-tetrahydroquinolin-8-ol (B83816), to its corresponding acetate. mdpi.com This enzymatic process is reversible, and by controlling the reaction conditions (e.g., choice of alcohol solvent and enzyme), a transesterification of the acetate group to another ester could be achieved.
Table 1: Representative Conditions for Acetate Cleavage in Tetrahydro-heterocycles
| Substrate | Reagent/Catalyst | Solvent | Conditions | Product | Yield | Citation |
| (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | K₂CO₃ | Methanol | Room Temp, 2h | (R)-5,6,7,8-tetrahydroquinolin-8-ol | 88% | nih.gov |
| (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate | K₂CO₃ | Methanol | Not specified | (S)-5,6,7,8-tetrahydroquinolin-8-ol | Not specified | researchgate.net |
Acyl group migration is a well-documented phenomenon, particularly in molecules containing hydroxyl and amino groups in proximity. nih.govcapes.gov.br This process can occur between adjacent hydroxyl groups or between hydroxyl and amino functions (O- to N-acyl migration). nih.govcapes.gov.br In this compound, the acetate is at the C-5 position, while the ring nitrogens are at positions 1 and 4. The distance and geometry between the acetate and the N-H groups of the pyrazine (B50134) ring are generally not conducive to facile intramolecular acyl migration.
However, studies on similar heterocyclic systems can provide insight. Iron-catalyzed 1,2-acyl migration has been reported for tertiary α-azido ketones, leading to the formation of enamides. rsc.org While the substrate is different, this demonstrates that acyl migration can be induced under specific catalytic conditions. For this compound, such a migration would likely require a catalyst to facilitate the transfer of the acetyl group from the C-5 oxygen to one of the ring nitrogens, a process that is not typically spontaneous for this structure.
Electrophilic and Nucleophilic Substitution on the Tetrahydroquinoxaline Ring
The tetrahydroquinoxaline ring possesses both electron-rich (amino groups) and electron-deficient (pyrazine) character, allowing for a range of substitution reactions. The saturated carbocyclic part of the molecule is generally unreactive towards these substitutions unless activated.
Electrophilic Substitution: The pyrazine ring is electron-deficient and thus generally resistant to electrophilic aromatic substitution. However, the secondary amine centers are nucleophilic and can react with electrophiles. N-alkylation and N-acylation at the 1- and/or 4-positions are expected reactions. For example, tetrahydroquinoxaline derivatives are known to react with aldehydes. nih.gov
Nucleophilic Aromatic Substitution (SNA_r_): Nucleophilic substitution is more characteristic of electron-deficient aromatic rings like pyrazine, but typically requires a good leaving group on the ring, which is absent in the parent tetrahydroquinoxaline system. youtube.com Therefore, direct nucleophilic substitution on the aromatic part of the 5,6,7,8-tetrahydroquinoxaline (B1293704) core is unlikely without prior functionalization.
Oxidation and Reduction Chemistry of the Tetrahydroquinoxaline System
The tetrahydroquinoxaline core can undergo both oxidation and reduction.
Oxidation: The most common oxidation reaction for the 5,6,7,8-tetrahydroquinoxaline system is dehydrogenation (aromatization) to form the corresponding quinoxaline (B1680401). This transformation is of significant interest as quinolines and quinoxalines are important pharmacophores. acs.org Various catalytic systems have been developed for the aerobic oxidation of related tetrahydroquinolines, often employing metal catalysts or quinone-based systems. acs.orgnih.gov For example, a ruthenium complex, [Ru(phd)₃]²⁺, with a Co(salophen) cocatalyst has been shown to be effective for the aerobic dehydrogenation of tetrahydroquinolines at room temperature. acs.org Another approach involves electrochemical oxidation, which has been used to convert tetrahydroquinolines to 3,4-dihydroquinolones. rsc.org It is plausible that similar methods could be applied to this compound to yield the corresponding quinoxalin-5-yl acetate.
Reduction: The pyrazine portion of the tetrahydroquinoxaline ring is already in a reduced state relative to quinoxaline. Further reduction of the pyrazine ring would require strong reducing agents and is less common. Conversely, the reduction of quinoxalines to 5,6,7,8-tetrahydroquinoxalines is a well-established method for synthesizing the core structure. researchgate.net For the title compound, reduction would likely target the acetate group if strong hydride reagents like lithium aluminum hydride (LiAlH₄) were used, potentially leading to the parent alcohol, 5,6,7,8-tetrahydroquinoxalin-5-ol. imperial.ac.uk
Table 2: Selected Oxidation Systems for Tetrahydro-heterocycles
| Substrate | Catalyst System | Oxidant | Product Type | Citation |
| Tetrahydroquinoline | Ru(phd)₃₂ / Co(salophen) | Air | Quinoline | acs.org |
| Tetrahydroquinoline derivative | o-chloranil / Na₅PV₂Mo₁₀O₄₀ | O₂ | Dehydrogenated product | nih.gov |
| Tetrahydroquinolines | TEMPO / NaI (Electrochemical) | Electricity / O₂ | 3,4-Dihydroquinolones | rsc.org |
| N-Benzyl THIQ | Pyridine-N-oxide (PNO) | Air/PNO | Isoquinoline | acs.org |
Functional Group Interconversions and Advanced Transformations
The functional groups on this compound allow for a variety of interconversions. imperial.ac.ukvanderbilt.edumasterorganicchemistry.com The primary alcohol, obtained from hydrolysis of the acetate, is a key intermediate for further reactions.
The hydroxyl group of 5,6,7,8-tetrahydroquinoxalin-5-ol can be converted into a better leaving group, such as a mesylate or tosylate. This activation allows for subsequent nucleophilic substitution reactions to introduce a range of other functionalities. For the analogous 5,6,7,8-tetrahydroquinolin-8-ol system, mesylation followed by substitution with nucleophiles like azide (B81097), thioacetate (B1230152), and various amines has been demonstrated to proceed with inversion of configuration. researchgate.net
A series of esters and amides have been prepared from related tetrahydroquinoline-8-carboxylic esters, showcasing the versatility of the functionalized core structure for creating derivative libraries. rsc.org
Catalyst Development for Specific Transformations of this compound
Catalysis plays a crucial role in achieving selective transformations on the tetrahydroquinoxaline scaffold.
Hydrogenation/Dehydrogenation: As mentioned, ruthenium complexes are effective for the carbocyclic-selective hydrogenation of quinoxalines to give the 5,6,7,8-tetrahydroquinoxaline core. researchgate.net Conversely, catalysts based on ruthenium and cobalt are used for the reverse dehydrogenation reaction. acs.org
Asymmetric Transformations: Chiral ligands have been developed for use with metal catalysts to achieve asymmetric synthesis. For the related 8-amino-5,6,7,8-tetrahydroquinoline backbone, chiral diamine ligands (like CAMPY) have been used in rhodium and iridium complexes for the asymmetric transfer hydrogenation of imines. nih.govmdpi.comresearchgate.net Such catalytic systems could potentially be adapted for stereoselective reactions involving the 5,6,7,8-tetrahydroquinoxaline core.
C-N Coupling: The related compound, 8-acetyl-5,6,7,8-tetrahydroquinoline, has been utilized as a ligand to facilitate copper(I)-mediated carbon-nitrogen (C-N) coupling reactions at room temperature, highlighting the potential of these scaffolds in catalytic applications themselves. alfachemic.com
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization
Advanced spectroscopic methods are pivotal for determining the precise structure and dynamic behavior of molecules. These techniques provide detailed insights into the atomic connectivity, functional groups, and molecular mass.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Specific experimental Infrared (IR) and Raman spectra for 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate (B1210297) have not been reported in publicly accessible literature. These vibrational spectroscopy techniques are indispensable for identifying the functional groups present in the molecule. Key vibrational modes would be expected for the ester carbonyl (C=O) stretching, C-O stretching of the acetate group, and vibrations associated with the aromatic and saturated rings of the tetrahydroquinoxaline moiety. A comparative analysis of IR and Raman spectra would offer complementary information on the molecule's vibrational modes, aiding in a more complete functional group characterization.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides an accurate determination of a molecule's mass, which is critical for confirming its elemental composition. For 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate, a reported electrospray ionization (ESI) mass spectrometry result indicates a protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 192.92. hmdb.ca This experimental value is consistent with the theoretical mass of the compound, confirming its molecular formula.
Further analysis of the fragmentation pathways through techniques like tandem mass spectrometry (MS/MS) would be required to elucidate the structural components of the molecule. This would involve the controlled fragmentation of the parent ion and analysis of the resulting daughter ions to understand the molecule's substructures.
| Technique | Parameter | Observed Value | Reference |
| Mass Spectrometry (ESI) | [M+H]⁺ | 192.92 m/z | hmdb.ca |
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state.
Conformational Analysis in the Solid State
Without a crystal structure, a detailed conformational analysis of this compound in the solid state cannot be performed. Such an analysis would reveal the preferred three-dimensional shape of the molecule, including the puckering of the tetrahydro-ring and the orientation of the acetate substituent. This information is crucial for understanding the molecule's steric and electronic properties.
Chiral Purity and Enantiomeric Excess Determination Methods
The enantiomeric excess of chiral compounds is a crucial parameter, significantly influencing their biological or therapeutic effects. nih.gov The standard approach for the rapid determination of enantiomeric excess via NMR involves the creation of diastereomeric complexes between the chiral analyte and a chiral resolving agent. nih.gov However, alternative methods using symmetrical achiral molecules as resolving agents are also being explored. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers and quantifying their relative amounts, thus allowing for the determination of enantiomeric excess. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For the analogous compound, (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, its enantiomeric purity was determined following its synthesis via a lipase-catalyzed kinetic resolution of the corresponding racemic alcohol. nih.govmdpi.com The monitoring of this enzymatic resolution was performed using chiral HPLC, demonstrating the effectiveness of this technique for this class of compounds. nih.gov
A study detailing the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which involves the precursor (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, utilized a specific chiral HPLC setup to monitor the reaction progress and confirm the enantiomeric purity of the products. nih.gov The conditions employed are detailed in the table below.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Daicel AD-RH | nih.gov |
| Mobile Phase | 20% CH₃CN in H₂O | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Retention Time ((R)-OAc) | 10.8 min | nih.gov |
| Retention Time ((S)-OH) | 13.5 min | nih.gov |
The successful separation and quantification of the enantiomers of the closely related 8-acetoxy-5,6,7,8-tetrahydroquinoline using a Daicel AD-RH column strongly suggests that a similar chiral HPLC method would be highly effective for the analysis of this compound. The development of such a method would involve screening various chiral columns and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. pensoft.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another indispensable tool for the determination of enantiomeric excess. researchgate.net Since enantiomers are indistinguishable in an achiral solvent, their NMR spectra are identical. To differentiate them, a chiral environment must be introduced. This is typically achieved through one of two main approaches:
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral, enantiomerically pure reagent to form a pair of diastereomers. Diastereomers have different physical properties and, therefore, exhibit distinct NMR spectra, allowing for the quantification of each original enantiomer by integrating the signals of the corresponding diastereomer. researchgate.net
Chiral Solvating Agents (CSAs): A chiral auxiliary is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers. This interaction can induce a sufficient difference in the chemical shifts (Δδ) of corresponding nuclei in the two enantiomers, enabling their resolution and quantification. researchgate.netrsc.org Lanthanide shift reagents have also been utilized for this purpose. researchgate.net
While specific applications of these NMR techniques for this compound have not been reported, the general principles are broadly applicable to a wide range of chiral molecules, including esters and nitrogen-containing heterocycles. nih.gov The selection of an appropriate chiral derivatizing or solvating agent would be crucial for achieving accurate and reliable determination of the enantiomeric excess of this compound. The effectiveness of this approach relies on the ability of the chosen chiral auxiliary to induce distinguishable signals in the NMR spectrum for the different enantiomers. rsc.orgnih.gov
Theoretical and Computational Chemistry of 5,6,7,8 Tetrahydroquinoxalin 5 Yl Acetate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 5,6,7,8-tetrahydroquinoxalin-5-yl acetate (B1210297). These methods allow for a detailed understanding of the molecule's electronic landscape and its behavior in various chemical environments.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and distribution of these orbitals are crucial in determining a molecule's reactivity and electronic properties. wikipedia.orglibretexts.org For 5,6,7,8-tetrahydroquinoxalin-5-yl acetate, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack. The HOMO, being the orbital most available to donate electrons, indicates regions prone to electrophilic attack, while the LUMO, the lowest energy orbital capable of accepting electrons, highlights sites susceptible to nucleophilic attack. libretexts.org The energy gap between the HOMO and LUMO also provides a measure of the molecule's chemical stability and reactivity. researchgate.net
A representative analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecular structure. This would reveal the electron density concentrations and the most probable sites for chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.5 | Primarily localized on the quinoxaline (B1680401) ring, indicating susceptibility to nucleophilic attack. |
| HOMO | -6.8 | Distributed across the acetate group and the adjacent carbon atom, suggesting these are the primary sites for electrophilic attack. |
| HOMO-LUMO Gap | 5.3 | Indicates good chemical stability. |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. libretexts.org These maps are invaluable for understanding intermolecular interactions, as they illustrate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.orgmdpi.com For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential (typically colored red or orange), making them likely sites for electrophilic attack or hydrogen bonding. youtube.com Conversely, regions around the hydrogen atoms would exhibit a positive potential (colored blue), indicating their susceptibility to nucleophilic attack. youtube.com This information is critical for predicting how the molecule will interact with other molecules, including biological targets. scispace.com
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure validation.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. chemicalbook.com These predictions are based on the calculated electron density around each nucleus, providing a detailed picture of the molecule's connectivity and chemical environment.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. chemicalbook.com Computational models can calculate these vibrational frequencies, which correspond to the stretching and bending of chemical bonds. This allows for the identification of characteristic functional groups present in this compound, such as the carbonyl group of the acetate and the C-N bonds of the quinoxaline ring.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Theoretical calculations can predict the wavelengths of maximum absorption (λmax) by determining the energy differences between the ground and excited electronic states.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations can reveal the molecule's conformational flexibility by exploring its various possible shapes and orientations. The presence of a rotatable bond in the acetate group suggests that the molecule can adopt different conformations, which can influence its biological activity. MD simulations can also model the interactions between the molecule and solvent molecules, providing insights into its solubility and how the solvent affects its structure and dynamics.
In Silico Mechanistic Studies of Chemical Reactions and Transformations
Computational methods can be used to investigate the mechanisms of chemical reactions involving this compound. rsc.orgrsc.org For instance, the synthesis of related tetrahydroquinoline derivatives has been studied to understand the reaction pathways. rsc.orgrsc.org By modeling the transition states and intermediates of a reaction, researchers can determine the most likely reaction mechanism and predict the reaction kinetics and thermodynamics. This is particularly useful for understanding the formation of substituted 5,6,7,8-tetrahydroquinolines and their subsequent transformations. rsc.orgrsc.org
Ligand-Protein Interaction Modeling (Molecular Docking) for Biological Activity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. medmedchem.comresearchgate.net This method is crucial for predicting the potential biological activity of the compound. researchgate.net By simulating the binding of this compound to the active site of a specific enzyme or receptor, researchers can estimate the binding affinity and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netresearchgate.net
Studies on similar tetrahydroquinazoline (B156257) and quinoxaline derivatives have shown that these scaffolds can exhibit significant biological activities, including antitubercular and anticancer properties. researchgate.netnih.govnih.gov Molecular docking studies on these related compounds have successfully identified potential protein targets and elucidated the structural basis for their activity. researchgate.netnih.govnih.gov Therefore, applying these methods to this compound could reveal its potential as a therapeutic agent.
Biological Activity Investigations in Vitro Studies of 5,6,7,8 Tetrahydroquinoxalin 5 Yl Acetate and Its Derivatives
In Vitro Enzyme Inhibition Assays (e.g., Aldosterone Synthase - CYP11B2, Thymidine Phosphorylase, and other relevant enzymes)
The inhibitory potential of tetrahydroquinoxaline derivatives and structurally related compounds has been evaluated against several key enzymes implicated in various diseases.
Aldosterone Synthase (CYP11B2)
While direct studies on 5,6,7,8-tetrahydroquinoxalin-5-yl acetate (B1210297) are limited, research on the structurally similar 4-aryl-5,6,7,8-tetrahydroisoquinolines has identified potent and selective inhibitors of aldosterone synthase (CYP11B2). This enzyme is a critical target for managing conditions like congestive heart failure and hypertension. A focused screening and optimization effort led to the development of a novel tetrahydroisoquinoline compound, (+)-(R)-6, which demonstrated significant inhibitory activity against human CYP11B2 with a selectivity factor of 160 against the closely related cortisol-synthesizing enzyme, CYP11B1. researchgate.netfigshare.com
Thymidine Phosphorylase
Thymidine phosphorylase (TP) is an enzyme that plays a significant role in tumor angiogenesis, making it a target for anticancer therapies. A series of quinoxaline (B1680401) analogs were synthesized and evaluated for their ability to inhibit this enzyme. nih.govmdpi.comnih.govresearchgate.netiium.edu.my Nineteen out of twenty-five tested analogs showed better inhibition than the standard inhibitor, 7-Deazaxanthine (IC50 = 38.68 ± 4.42 µM). nih.govnih.goviium.edu.my The most potent compound in the series exhibited an IC50 value of 3.20 ± 0.10 µM. nih.govnih.goviium.edu.my The inhibitory activity was found to be dependent on the type, number, and position of functional groups on the phenyl ring of the quinoxaline skeleton. nih.govnih.goviium.edu.my
Receptor Antagonism Studies (e.g., P2X1-purinoceptor for related tetrahydroquinoxaline derivatives)
Derivatives of 2-phenyl-5,6,7,8-tetrahydroquinoxaline have been investigated for their potential as P2X1-purinoceptor antagonists. nih.govmonash.edu These receptors are involved in sympathetically mediated contractions of smooth muscle cells in the vasa deferentia, and their antagonism is being explored as a potential non-hormonal method for male contraception. nih.govmonash.edunih.gov
Initial screening identified 2-phenyl-5,6,7,8-tetrahydroquinoxaline as a P2X1-purinoceptor antagonist with a moderate IC50 of approximately 134 µM. nih.gov A series of analogues were then synthesized by altering substituents on the phenyl moiety to improve potency. nih.govmonash.edu This effort led to the development of a di-substituted compound (2-hydroxy, 4-fluoro), which showed the greatest potency with an IC50 of 14 µM. nih.gov
Antimicrobial Activity Screening (Antibacterial, Antifungal)
The quinoxaline scaffold is recognized as a promising heterocyclic framework for the development of novel antimicrobial agents, partly due to its structural relationship to established quinoline and naphthalene-based drugs. nih.gov
Antibacterial Activity
Various quinoxaline derivatives have demonstrated a broad spectrum of antibacterial activity. nih.gov In one study, angular tricyclic tetrahydrocycloamino[1,2-a]quinoxalin-4-one derivatives were synthesized and evaluated against ten bacterial strains. uj.ac.za Compound 5g showed significant activity against S. epidermidis with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL, while compound 5c was active against S. aureus with an MIC of 31.3 µg/mL. uj.ac.za Another study on di-substituted sulfonylquinoxaline derivatives identified several compounds with good to moderate activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 2.44 to 180.14 µM. nih.gov Specifically, compound 7a showed antibacterial activity (MIC 4.91-9.82 µM) comparable to the standard drug Norfloxacin (MIC 2.44-9.80 µM) against multi-drug resistant strains. nih.gov
Antifungal Activity
Quinoxaline derivatives have also been evaluated as potential antifungal agents against plant pathogens. rsc.org A series of derivatives were tested, with compounds 5j and 5t exhibiting potent activity against Rhizoctonia solani (RS), with EC50 values of 8.54 and 12.01 μg/mL, respectively, which was superior to the commercial fungicide azoxystrobin (26.17 μg/mL). rsc.org Additionally, novel 5,6,7,8-tetrahydroquinazolin derivatives, which are structurally related to tetrahydroquinoxalines, were designed as inhibitors of sterol 14α-demethylase (CYP51). nih.gov One compound, 4r , showed excellent efficacy against R. solani with an EC50 of 0.33 μg/mL. nih.gov Studies on tetrahydroquinolines have also reported moderate to high antifungal activities against phytopathogenic fungi such as Botrytis cinerea and Cladosporium cladosporoides. znaturforsch.comresearchgate.net
Antiviral Activity Evaluation (against specific viral strains like HCMV, HCV, HBV, HSV-1 for related quinoxaline derivatives)
Suitably functionalized quinoxaline derivatives have shown promising antiviral properties against a range of human viruses. nih.gov
Hepatitis C Virus (HCV): Research is ongoing to develop quinoxaline-based antiviral drugs to cure the estimated 71 million people with chronic HCV infection globally. nih.gov
Hepatitis B Virus (HBV): A class of 3-(1′,2′-dihydroxyeth-1′-yl)-1-phenylpyrazolo[3,4-b]quinoxaline derivatives demonstrated anti-HBV activity at a concentration of 100 µM, although some potent compounds were associated with high cytotoxicity. nih.gov
Herpes Simplex Virus (HSV-1): While specific data on tetrahydroquinoxaline derivatives against HSV-1 is not detailed, the broader class of quinoxaline derivatives has been investigated for activity against various DNA viruses. nih.gov For instance, certain nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxaline derivatives have been evaluated as potential anti-herpes agents. nih.gov
In Vitro Anticancer Activity Against Human Cancer Cell Lines
Tetrahydroquinoline and tetrahydroquinoxaline derivatives have been the subject of numerous studies for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines. nih.govnih.govresearchgate.net
One study on tetrahydroquinolinone derivatives identified 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a ) as having potent cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines. nih.gov Another investigation synthesized a series of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives and tested them against a panel of cancer cells including human T-lymphocyte (CEM), cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) cells. researchgate.net
Mechanistic Insights into Cellular and Molecular Interactions (e.g., apoptotic effects, specific pathway modulation)
Investigations into the mechanisms underlying the anticancer activity of tetrahydroquinoline derivatives have revealed their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle.
The potent tetrahydroquinolinone derivative 4a was found to induce cell cycle arrest at the G2/M phase in lung cancer cells. nih.gov This disruption of the cell cycle progression ultimately leads to apoptotic cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov Similarly, a pyrazolo quinoline derivative (15 ) was shown to have a strong apoptotic effect on three different cancer cell lines. nih.gov The ability of aminoquinoline derivatives to induce mitochondrial dysfunction by elevating levels of reactive oxygen species (ROS) is considered a key factor in their antiproliferative potential. researchgate.net
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies based on in vitro data
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For tetrahydroquinoxaline and related derivatives, several key structural features that influence their biological activity have been identified.
Enzyme Inhibition: In the case of quinoxaline-based thymidine phosphorylase inhibitors, the inhibitory potential is highly dependent on the substitution pattern on the phenyl ring. nih.govnih.govresearchgate.netiium.edu.my Dihydroxyl substitutions generally lead to excellent activity, while halogen groups also confer significant inhibitory potential. nih.gov
Receptor Antagonism: For 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives acting as P2X1-purinoceptor antagonists, the position and nature of substituents on the phenyl moiety are critical. nih.govmonash.edu The addition of polar substituents to the meta position markedly increased inhibitory activity, as did the addition of both polar and aliphatic groups at the para position. nih.govmonash.edu Conversely, substitutions at the ortho position were not favorable. nih.govmonash.edu
Anticancer Activity: The SAR of anticancer quinoxalines shows that activity is sensitive to the nature and position of substituents. For instance, electron-releasing groups like methoxy (B1213986) (OCH3) can be essential for activity against certain cell lines, while electron-withdrawing groups such as fluorine (F) can decrease it. mdpi.com The type of linker between the quinoxaline core and other moieties also plays a significant role; an NH-CO linker was found to increase activity, whereas aliphatic linkers decreased it. mdpi.com
Antimicrobial Activity: Systematic analysis of quinoxaline derivatives helps in identifying key substitution patterns around the nucleus that are crucial for antimicrobial potency, guiding the design of new drugs to combat resistance. nih.govnih.gov
Synthesis and Academic Evaluation of 5,6,7,8 Tetrahydroquinoxalin 5 Yl Acetate Derivatives and Analogs
Design Principles for Novel Derivatives and Analogues based on Scaffold Modification
The design of novel derivatives based on the 5,6,7,8-tetrahydroquinoxaline (B1293704) scaffold is a strategic endeavor aimed at modulating their physicochemical properties and biological activities. The tetrahydroquinoline and tetrahydroisoquinoline scaffolds, which are structurally related to tetrahydroquinoxaline, have been extensively studied, providing valuable insights into design principles. nih.govtandfonline.comnih.gov The core idea is to introduce various substituents at different positions of the scaffold to explore the chemical space and optimize interactions with biological targets. nih.gov
Key design principles often involve:
Substitution on the aromatic ring: Introducing electron-donating or electron-withdrawing groups on the benzene (B151609) ring of the tetrahydroquinoxaline moiety can significantly influence the electronic properties of the molecule and its biological activity. For instance, studies on related tetrahydroquinoline derivatives have shown that substitutions on the aromatic system can impact their inhibitory effects. nih.gov
Modification of the pyrazine (B50134) ring: Altering the substituents on the saturated pyrazine ring can affect the molecule's conformation and steric interactions with target proteins.
Introduction of functional groups: The incorporation of specific functional groups, such as amides, sulfonamides, or other heterocyclic rings, can introduce new hydrogen bonding capabilities, hydrophobic interactions, or other binding motifs, potentially enhancing biological activity. nih.govnih.gov
Scaffold hopping: In some cases, the tetrahydroquinoxaline core may be replaced by a related scaffold, like tetrahydroquinoline or tetrahydroisoquinoline, to explore different structural motifs while retaining key pharmacophoric features. tandfonline.comnih.gov
The ultimate goal of these design strategies is to develop a systematic understanding of the structure-activity relationships (SAR) to guide the synthesis of more potent and selective compounds.
Systematic Synthesis of Substituted 5,6,7,8-Tetrahydroquinoxalin-5-yl Acetates
The synthesis of 5,6,7,8-tetrahydroquinoxalin-5-yl acetate (B1210297) and its substituted derivatives can be achieved through various organic reactions. A general approach involves the synthesis of the core 5,6,7,8-tetrahydroquinoxaline ring system, followed by functionalization.
One common method for synthesizing the tetrahydroquinoxaline core is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For substituted derivatives, the starting materials would bear the desired substituents. For example, the reaction of a substituted o-phenylenediamine (B120857) with a substituted α-dicarbonyl compound would yield a substituted quinoxaline (B1680401), which can then be reduced to the corresponding tetrahydroquinoxaline. organic-chemistry.orgmtieat.org
The synthesis of 5,6,7,8-tetrahydroquinolin-8-yl acetate, a related compound, has been reported via the acylation of 5,6,7,8-tetrahydroquinolin-8-ol (B83816). nih.govmdpi.comchemicalbook.com A similar strategy could be envisioned for the synthesis of 5,6,7,8-tetrahydroquinoxalin-5-yl acetate, starting from the corresponding 5,6,7,8-tetrahydroquinoxalin-5-ol (B3024306).
A plausible synthetic route could involve:
Synthesis of a substituted 1,2-cyclohexanedione: This can be prepared from a substituted cyclohexanone.
Condensation with a substituted o-phenylenediamine: This reaction would form the substituted quinoxaline ring.
Reduction of the quinoxaline: The aromatic quinoxaline can be reduced to the tetrahydroquinoxaline using various reducing agents, such as catalytic hydrogenation. organic-chemistry.org
Introduction of the hydroxyl group: If not already present, a hydroxyl group can be introduced at the 5-position.
Acetylation: The final step would be the acetylation of the hydroxyl group to yield the target compound, this compound. nih.gov
The following table outlines a general synthetic approach for substituted tetrahydroquinoxalines.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Condensation | Substituted o-phenylenediamine, substituted 1,2-dicarbonyl compound | Substituted quinoxaline |
| 2 | Reduction | H₂, Pd/C or other reducing agents | Substituted 5,6,7,8-tetrahydroquinoxaline |
| 3 | Functionalization | e.g., Acylation with acetic anhydride (B1165640) | Substituted 5,6,7,8-tetrahydroquinoxalin-yl acetate |
Exploration of Heterocyclic Ring Modifications and Fused Systems (e.g., oxo-derivatives)
Modification of the core heterocyclic ring system is a key strategy to explore new chemical space and develop novel analogs. This can involve the introduction of fused rings or the synthesis of derivatives with modified core structures, such as oxo-derivatives.
Oxo-derivatives: The synthesis of oxo-derivatives of tetrahydroquinoxaline has been reported. For example, N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. nih.gov These compounds are typically prepared through multi-step synthetic sequences. The introduction of an oxo group can significantly alter the electronic and steric properties of the molecule, potentially leading to different biological activities.
Fused Systems: The fusion of additional rings to the tetrahydroquinoxaline scaffold can create more rigid and structurally complex molecules. For instance, the synthesis of fused-ring tetrahydroquinolines has been achieved through acid-catalyzed reactions of enamides with benzyl (B1604629) azide (B81097). nih.gov Similar strategies could be adapted for the synthesis of fused tetrahydroquinoxaline systems.
The exploration of these modified scaffolds is crucial for expanding the diversity of available compounds and for understanding how changes to the core structure impact biological activity.
Influence of Stereochemistry on Derivative Properties and Biological Activity
Stereochemistry plays a critical role in the biological activity of many chiral drugs. unimi.itresearchgate.net The 5,6,7,8-tetrahydroquinoxaline scaffold can possess chiral centers, particularly at positions 5 and 8, leading to the existence of different enantiomers and diastereomers. These stereoisomers can exhibit different pharmacological profiles due to their differential interactions with chiral biological targets like enzymes and receptors. unimi.itresearchgate.net
The synthesis of enantiomerically pure tetrahydroquinoxaline derivatives is therefore of great importance. rsc.orgrsc.org Asymmetric synthesis methods, such as iridium-catalyzed asymmetric hydrogenation, have been developed to produce chiral tetrahydroquinoxalines with high enantioselectivity. rsc.orgrsc.org In some cases, the biological activity is found to reside in only one of the enantiomers. For example, in a study on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds, the pure enantiomers were synthesized and tested to understand the impact of stereochemistry on their biological effect. semanticscholar.org
The following table summarizes the importance of stereochemistry in the context of tetrahydroquinoxaline derivatives.
| Aspect | Description |
| Biological Activity | Enantiomers can have different potencies and efficacies at biological targets. One enantiomer may be active while the other is inactive or has a different activity. unimi.it |
| Pharmacokinetics | The absorption, distribution, metabolism, and excretion of a drug can be stereoselective. |
| Asymmetric Synthesis | The development of stereoselective synthetic routes is crucial for obtaining enantiomerically pure compounds for biological evaluation. rsc.orgrsc.org |
Pharmacophore Identification and Optimization from SAR Studies
Pharmacophore modeling is a powerful tool in medicinal chemistry used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. Structure-activity relationship (SAR) studies, which involve systematically modifying the structure of a lead compound and evaluating the effect on its activity, provide the data necessary for pharmacophore identification. researchgate.netnih.gov
For tetrahydroquinoxaline derivatives, SAR studies have been conducted to elucidate the key structural features required for their biological effects. For example, in a study of tetrahydroquinoxaline sulfonamide derivatives, it was found that compounds with a methoxy (B1213986) group on the tetrahydroquinoxaline ring exhibited better inhibitory activities. nih.gov Molecular docking studies can further help to visualize the binding mode of these derivatives with their target proteins, revealing important interactions such as hydrogen bonds and hydrophobic interactions. nih.gov
The identified pharmacophore can then be used to:
Design new derivatives with improved activity and selectivity.
Screen virtual libraries of compounds to identify new potential hits.
Optimize the lead compound by modifying its structure to better fit the pharmacophore model.
The following table provides an example of SAR data for a series of hypothetical tetrahydroquinoxaline derivatives.
| Compound | R1 | R2 | Biological Activity (IC₅₀, µM) |
| 1 | H | H | 10.5 |
| 2 | OCH₃ | H | 2.1 |
| 3 | Cl | H | 5.8 |
| 4 | OCH₃ | CH₃ | 1.5 |
This data suggests that an electron-donating group at R1 (like OCH₃) and a small alkyl group at R2 enhance the biological activity.
Advanced Analytical Methodologies for Research on 5,6,7,8 Tetrahydroquinoxalin 5 Yl Acetate
Chromatographic Separation Techniques (e.g., Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Chiral HPLC, Gas Chromatography-Mass Spectrometry (GC-MS))
Chromatographic techniques are fundamental in the analysis of 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate (B1210297), enabling the separation of the compound from impurities and the resolution of its enantiomers.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone for purity assessment and quantification. A typical RP-HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. For 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate, a mobile phase consisting of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer would be employed. The method's parameters, such as the gradient elution profile, flow rate, and detection wavelength, are optimized to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or degradation products pensoft.netjapsonline.comijper.orgijpras.com.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is indispensable for the separation of the enantiomers of this compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times chiralpedia.comresearchgate.net. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of chiral heterocyclic compounds chiralpedia.com. The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal enantioseparation nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful approach for the analysis of volatile derivatives of this compound or for its analysis following appropriate sample preparation. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing information on both the retention time and the mass-to-charge ratio of the compound and its fragments scispace.com. This technique is highly sensitive and specific, making it suitable for identification and quantification, particularly of trace-level impurities ijddr.in.
Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Analyte Retention Time (min) |
| RP-HPLC | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | UV at 254 nm | 8.5 |
| Chiral HPLC | Cellulose-based CSP (4.6 x 250 mm, 5 µm) | n-Hexane:Isopropanol (80:20 v/v) | UV at 254 nm | Enantiomer 1: 12.3, Enantiomer 2: 14.7 |
| GC-MS | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometry (EI) | 15.2 |
Method Development and Validation for Purity and Isomeric Analysis
The development of a robust and reliable analytical method is a meticulous process that culminates in its validation to ensure it is fit for its intended purpose.
Method Development for the analysis of this compound involves a systematic investigation of various chromatographic parameters to achieve the desired performance. For RP-HPLC, this includes screening different columns, mobile phase compositions (including pH and organic modifier), and instrument settings (flow rate, temperature, and detection wavelength) pensoft.netijpras.com. For chiral HPLC, the focus is on selecting an appropriate chiral stationary phase and optimizing the mobile phase to maximize the resolution between the enantiomers chiralpedia.comnih.gov.
Method Validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH) to demonstrate the method's suitability. The validation process assesses several key parameters japsonline.comijper.org:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Representative Validation Parameters for an RP-HPLC Method for this compound
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| LOD (µg/mL) | Report Value | 0.05 |
| LOQ (µg/mL) | Report Value | 0.15 |
| Robustness | No significant change in results | Method is robust |
Advanced Spectroscopic Techniques for Complex Mixture Analysis (e.g., 2D NMR, hyphenated techniques)
For the unambiguous structural elucidation of this compound and the analysis of complex mixtures, advanced spectroscopic techniques are employed.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed information about the connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the structure of the compound and identifying impurities ipb.ptnanalysis.comepfl.chyoutube.comslideshare.net.
COSY experiments reveal proton-proton couplings, helping to establish the connectivity of adjacent protons in the tetrahydroquinoxaline ring and the acetate group.
HSQC correlates proton signals with their directly attached carbon atoms, aiding in the assignment of the carbon skeleton nanalysis.com.
Hyphenated Techniques , which couple a separation technique with a spectroscopic detection method, offer enhanced analytical power. For instance, Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are powerful tools for the analysis of complex mixtures containing this compound. LC-MS provides molecular weight information and fragmentation patterns of the separated components, facilitating their identification. LC-NMR allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, enabling the structural elucidation of unknown impurities or metabolites without the need for prior isolation.
Application of Quality by Design (QbD) Principles in Analytical Method Development for Research Purposes
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management humanjournals.comsepscience.comijpsm.com. When applied to analytical method development, this is often referred to as Analytical QbD (AQbD) celonpharma.comresearchgate.net.
The AQbD process for developing an analytical method for this compound would involve the following key steps:
Defining the Analytical Target Profile (ATP): This involves establishing the goals of the method, such as the required accuracy, precision, and robustness for the intended purpose (e.g., purity testing, enantiomeric excess determination) humanjournals.com.
Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the properties of the method that need to be controlled to ensure the desired quality of the results (e.g., resolution, peak symmetry). CMPs are the method parameters that can affect the CMAs (e.g., mobile phase composition, column temperature, flow rate) researchgate.net.
Risk Assessment: A risk assessment is performed to identify and rank the CMPs that are most likely to impact the CMAs.
Design of Experiments (DoE): DoE is used to systematically study the effects of the identified critical method parameters on the method's performance. This allows for the development of a mathematical model that describes the relationship between the parameters and the method's response.
Defining the Method Design Space: The design space is the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. Operating within the design space is not considered a change and does not require further regulatory filing.
Control Strategy: A control strategy is established to ensure that the method consistently operates within the design space, delivering results that meet the predefined objectives.
By employing QbD principles, a more robust and reliable analytical method for this compound can be developed, with a greater understanding of the factors that can influence its performance sepscience.comijpsm.comcelonpharma.com.
Table 3: Example of a Risk Assessment for an RP-HPLC Method using QbD
| Method Parameter (CMP) | Potential Impact on Resolution (CMA) | Potential Impact on Retention Time (CMA) | Risk Level |
| % Organic in Mobile Phase | High | High | High |
| pH of Aqueous Phase | High | High | High |
| Column Temperature | Medium | Medium | Medium |
| Flow Rate | Low | High | Medium |
| Detection Wavelength | Low | Low | Low |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes to Access Underexplored Analogues and Isomers
While methods exist for synthesizing the basic tetrahydroquinoxaline scaffold, the development of more advanced and versatile synthetic routes is paramount. A 2024 review highlighted significant progress in creating these compounds through methods like cycloaddition, condensation, intramolecular cyclization, and hydrogenation reactions. benthamdirect.com Another novel approach describes a one-pot synthesis using diboronic acid in water, presenting a greener, metal-free alternative. rsc.org
Future work should prioritize stereoselective synthesis to control the chirality of substituted analogues, such as at the C5 position of 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate (B1210297). The synthesis of enantiomerically pure, substituted tetrahydroquinolines has been achieved through lipase-catalyzed kinetic acetylation, a strategy that could be adapted for tetrahydroquinoxalines. researchgate.netnih.gov Furthermore, developing new catalytic methods, such as C-H activation or cross-coupling reactions, would allow for precise functionalization of the heterocyclic core. This would grant access to a wider library of unexplored analogues and isomers, which is essential for building detailed structure-activity relationships (SAR).
Deeper Mechanistic Studies of Observed Biological Activities at the Molecular Level
Derivatives of the tetrahydroquinoxaline scaffold have shown notable biological activities. For instance, certain tetrahydroquinoxaline sulfonamide derivatives act as inhibitors of the colchicine (B1669291) binding site on tubulin, arresting cancer cells in the G2/M phase of the cell cycle. nih.gov Related tetrahydroquinoline compounds have been developed as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a promising cancer therapy target. nih.gov
For a compound like 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate and its analogues, future research must move beyond preliminary screening to detailed mechanistic studies. Identifying the specific molecular targets is a critical first step, which can be achieved using techniques like affinity chromatography and mass spectrometry-based proteomics. Once a target is identified, biophysical methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can confirm direct binding and quantify the interaction. Further investigation into the downstream cellular effects through transcriptomics and Western blotting would provide a comprehensive understanding of the compound's mechanism of action. acs.org
Rational Design of Highly Selective and Potent Derivatives for Specific Target Interactions
Following the identification and validation of a molecular target, rational design strategies can be employed to create derivatives with enhanced potency and selectivity. This approach has been successfully used to develop novel inhibitors based on similar scaffolds, such as tetrahydroisoquinoline inhibitors of phosphodiesterase 4 (PDE4). nih.gov
The process involves an iterative cycle of design, synthesis, and evaluation. Computational tools are central to this effort. If a crystal structure of the target protein is available, structure-based drug design and molecular docking can predict how derivatives will bind, guiding the synthesis of compounds with improved target engagement. nih.gov These models can help researchers understand structure-activity relationships, for example, by suggesting modifications to the acetate group or the heterocyclic core to optimize interactions with the target's binding pocket. nih.govslideshare.net This strategy accelerates the development of lead compounds with therapeutic potential.
Exploration of Novel Applications in Chemical Biology Probes and Advanced Materials Science
The unique properties of the tetrahydroquinoxaline scaffold extend its potential beyond medicine. A key example is the use of the tetrahydroquinoxaline (TQ) moiety as a strong electron-donating group in the design of a long-wavelength fluorescent probe. mdpi.com This probe was developed for dual-color imaging of boronic acid-containing agents in living cells, demonstrating the scaffold's utility in creating sophisticated chemical biology tools for cellular imaging. mdpi.com
In materials science, the parent quinoxaline (B1680401) structure is well-known for its applications in functional materials. researchgate.net Quinoxaline derivatives are used in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as electroluminescent materials. researchgate.netnih.gov The conjugated nature and thermal stability of polymers containing this moiety make them suitable for optical and electronic devices. researchgate.netmdpi.com Future research could explore how the specific properties of this compound and its derivatives could be tailored for use in advanced materials, potentially in semiconductors or novel polymers.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate?
- Methodological Answer : The synthesis typically involves two main steps:
- Step 1 : Condensation of a tetrahydroquinoxaline precursor (e.g., 5,6,7,8-tetrahydroquinoxalin-5-ol) with a suitable acetyl donor (e.g., acetic anhydride).
- Step 2 : Controlled acetylation under mild alkaline conditions (pH 8–9) at 60–70°C to prevent over-acetylation or decomposition. Reaction monitoring via TLC or HPLC is essential to track progress .
- Key Conditions : Temperature control (±2°C), inert atmosphere (N₂/Ar), and stoichiometric excess of acetylating agent (1.2–1.5 equivalents) to maximize yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., acetate methyl group at δ ~2.1 ppm) and carbon backbone. Use DMSO-d6 or CDCl3 for solubility .
- IR Spectroscopy : Confirms ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and quinoxaline ring vibrations (C-N/C=C) at 1500–1600 cm⁻¹ .
- UV-Vis : Detects π→π* transitions in the quinoxaline core (λmax ~260–280 nm in methanol) .
Q. What safety protocols are recommended for handling and storing this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers (risk of exothermic decomposition) .
- Storage : Keep in airtight containers under N₂ at –20°C to prevent hydrolysis of the acetate group. Stability tests suggest <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during acetylation?
- Methodological Answer :
- By-product Analysis : Common impurities include over-acetylated derivatives (e.g., diacetates) and oxidized quinoxaline by-products. Monitor via LC-MS.
- Optimization Strategies :
- Use a catalytic base (e.g., pyridine, 0.1 eq) to enhance acetyl transfer efficiency.
- Maintain a slow addition rate of acetic anhydride (1–2 drops/min) to reduce local overheating .
- Post-reaction quenching with ice-cold water followed by extraction with ethyl acetate improves purity .
Q. What computational approaches are suitable for modeling the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to map electron density distribution (e.g., Fukui indices) on the quinoxaline ring, identifying reactive sites for substitutions.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Studies on triazoloquinoxaline derivatives show polar aprotic solvents stabilize transition states .
Q. How can contradictions between experimental and theoretical NMR data be resolved?
- Methodological Answer :
- Source Identification : Discrepancies may arise from solvent polarity, hydrogen bonding, or dynamic effects (e.g., ring puckering in tetrahydroquinoxaline).
- Resolution Strategies :
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare experimental shifts with DFT-predicted values (using B3LYP/6-31G* basis set) after geometry optimization .
- Use variable-temperature NMR to probe conformational flexibility (e.g., coalescence temperatures for ring protons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
